molecular formula C13H14N4O4S3 B2905874 1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1172350-18-3

1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2905874
CAS No.: 1172350-18-3
M. Wt: 386.46
InChI Key: COCJSMCLEUEPRT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at position 5. This moiety is linked via a sulfonamide bridge to a 1,3-dimethylpyrazole ring.

Properties

IUPAC Name

1,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S3/c1-8-12(7-17(2)15-8)24(20,21)16-13-14-10-5-4-9(23(3,18)19)6-11(10)22-13/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJSMCLEUEPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of benzothiazole derivatives followed by pyrazole sulfonamide formation. Recent synthetic methodologies have focused on optimizing yields and enhancing biological activity through structural modifications.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, a series of benzothiazole derivatives were synthesized and tested against various bacterial strains, showcasing moderate to good activity against Mycobacterium tuberculosis and other pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 250 μg/mL for several derivatives, indicating promising potential as antimicrobial agents .

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

Anticancer Activity

The anticancer potential of pyrazole-based compounds has been extensively studied. Specifically, derivatives similar to this compound have shown efficacy against various cancer cell lines including lung, breast, and colorectal cancers. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antiproliferative activity significantly .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Targets : Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The presence of the thiazole ring may contribute to antioxidant activity, which is beneficial in reducing oxidative stress in cells.

Case Studies

  • Antitumor Evaluation : A study evaluated a series of pyrazole sulfonamides for their ability to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for human African trypanosomiasis. Modifications that improved blood-brain barrier permeability were noted as significant advancements in treatment options .
  • In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines with IC50 values indicating effective concentrations required for half-maximal inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound shares key structural motifs with several benzothiazole- and pyrazole-based sulfonamides. Below is a comparative analysis of its features against analogous molecules:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity
1,3-Dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide (Target) C₁₃H₁₄N₄O₄S₃ 394.46 g/mol 6-Methylsulfonyl benzothiazole; 1,3-dimethylpyrazole sulfonamide Not explicitly reported (inference only)
4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide (6a-o) C₂₀H₁₆ClN₅O₂S₂ 477.96 g/mol Thiadiazole-linked pyrazole; chloro and phenyl substituents Anti-inflammatory activity (IC₅₀: 0.8–5.2 µM)
3-(S)-Amino-1-(6-((4-chlorophenyl)carbamoyl)benzo[d]thiazol-2-yl)pyrrolidine (9c) C₁₉H₁₈ClN₃O₂S 403.89 g/mol 4-Chlorophenyl carbamoyl; pyrrolidine amine Hsp90 C-terminal inhibition (Ki: 12 nM)
N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C₁₆H₁₆N₄O₄S₂ 392.46 g/mol Dihydrodioxine ring; thiazole-pyrazole hybrid No activity specified

Key Observations

Substituent Effects on Activity :

  • The target compound’s 6-methylsulfonyl group distinguishes it from analogs like 9c (), which features a 4-chlorophenyl carbamoyl group. The methylsulfonyl substituent may enhance solubility and target binding via polar interactions compared to halogenated aryl groups .
  • Thiadiazole-linked pyrazole sulfonamides () exhibit anti-inflammatory activity, suggesting that the pyrazole-sulfonamide scaffold itself is pharmacologically relevant. However, replacing thiadiazole with benzothiazole (as in the target) could alter selectivity .

Synthetic Yields and Purity :

  • While the target’s synthetic details are unavailable, related benzothiazole derivatives (e.g., 9c–9g in ) show high yields (75–94%) and purity (Rf = 0–0.03), indicating robust synthetic routes for such compounds .

Solubility and Physicochemical Properties: The methylsulfonyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., chlorophenyl groups in 9c).

Biological Target Specificity :

  • Compounds like 9c target Hsp90’s C-terminal domain, while thiadiazole-pyrazole hybrids () show anti-inflammatory effects. The target’s activity remains speculative but could align with these pathways given structural overlap .

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepConditionsKey Reagents/SolventsYield RangeReference
SulfonylationDMF, K₂CO₃, RTRCH₂Cl, pyrazole-thiol60-75%
Thiazole ModificationDichloromethane, reflux, inert gasMethylsulfonyl chloride50-65%
PurificationSilica gel column (hexane/EtOAc)Ethyl acetate/hexane>90% purity

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Structural confirmation and purity assessment require a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and quantify residual solvents .

Q. Table 2: Key Analytical Parameters

TechniquePurposeCritical ParametersReference
¹H NMRConfirm methylsulfonyl and pyrazoleδ 2.5-3.5 (SO₂CH₃)
HRMSMolecular ion validationm/z calculated vs. observed
HPLC (C18 column)Purity assessmentRetention time ~12-15 min

Advanced: How can researchers resolve contradictions in reaction yields reported under different synthetic conditions?

Answer:
Yield discrepancies often arise from variations in:

  • Reaction Kinetics : Higher temperatures (e.g., reflux in DCM) may accelerate side reactions, reducing yield despite faster kinetics .
  • Catalyst Selection : Base strength (e.g., K₂CO₃ vs. NaH) impacts sulfonylation efficiency; weaker bases may favor selectivity over speed .
  • Intermediate Stability : Air- or moisture-sensitive intermediates (e.g., thiazole radicals) require inert atmospheres to prevent degradation .

Q. Methodological Approach :

Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst to identify optimal conditions.

In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and degradation .

Post-Reaction Analysis : LC-MS to identify byproducts and adjust stoichiometry or reaction time .

Advanced: What strategies optimize the stability of intermediates during synthesis?

Answer:
Key intermediates (e.g., sulfonamide-thiazole hybrids) are prone to hydrolysis or oxidation. Stabilization methods include:

  • Solvent Choice : Use anhydrous DMF or dichloromethane to minimize water exposure .
  • Temperature Control : Maintain reactions below 40°C for oxidation-prone intermediates .
  • Protective Groups : Introduce tert-butyl or benzyl groups to shield reactive sites during coupling steps .

Q. Case Study :

  • Intermediate A (Pyrazole-sulfonamide) : Degrades at >50°C; use low-temperature sulfonylation (0-5°C) and argon atmosphere .
  • Intermediate B (Methylsulfonyl-thiazole) : Sensitive to light; store in amber vials and avoid prolonged UV exposure .

Advanced: How can computational methods aid in predicting biological activity or reactivity of this compound?

Answer:

  • Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina; validate with experimental IC₅₀ values .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonamide sulfur for nucleophilic attack) .
  • QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with solubility or membrane permeability data .

Q. Table 3: Computational Parameters

MethodApplicationSoftware/ToolReference
Molecular DockingProtein-ligand interaction energyAutoDock Vina
DFT (B3LYP/6-31G*)Frontier molecular orbitalsGaussian 09

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